molecular formula C11H14N4 B15133341 4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine

4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine

Cat. No.: B15133341
M. Wt: 202.26 g/mol
InChI Key: MZDRPLOUIWPIOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Pyrazolo[1,5-A]pyrimidin-7-YL}piperidine is a chemical intermediate of significant interest in medicinal chemistry for the design and synthesis of novel protein kinase inhibitors. This compound features a fused bicyclic pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in drug discovery known for its versatile kinase inhibitory activity . The piperidine substitution at the 7-position is a critical structural motif that contributes to molecular interactions within enzyme binding sites . Researchers utilize this core structure to develop potent and selective small-molecule inhibitors targeting phosphoinositide 3-kinase δ (PI3Kδ), a lipid kinase that is an essential signaling biomolecule regulating immune cell differentiation, proliferation, and survival . The overactivity of PI3Kδ is implicated in the pathogenesis of inflammatory and autoimmune diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and systemic lupus erythematosus (SLE), making it a prominent therapeutic target . Beyond PI3Kδ, the pyrazolo[1,5-a]pyrimidine pharmacophore serves as a key building block for inhibitors targeting a broad spectrum of other kinases, including CK2, EGFR, B-Raf, and MEK, which are relevant in oncology for cancers like non-small cell lung cancer (NSCLC) and melanoma . The structural rigidity of the core allows for strategic functionalization, enabling researchers to fine-tune the compound's properties and binding affinity during lead optimization campaigns . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

7-piperidin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H14N4/c1-5-12-6-2-9(1)10-3-7-13-11-4-8-14-15(10)11/h3-4,7-9,12H,1-2,5-6H2

InChI Key

MZDRPLOUIWPIOY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NC3=CC=NN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with piperidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The reaction conditions would be carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study various biological processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in certain biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Piperidin-4-ylpyrazolo[1,5-a]pyrimidine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl Amides at C-7

Pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides (e.g., compounds from Gopalsamy et al.) exhibit potent antiproliferative activity, with IC₅₀ values in the nanomolar range against HCT116 colon cancer cells. Structure-activity relationship (SAR) studies highlight the necessity of the phenyl amide group for maintaining activity, likely through π-π stacking interactions with target proteins .

Morpholine Derivatives

Morpholine-substituted analogs (e.g., 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine) demonstrate moderate kinase inhibition. The morpholine oxygen may engage in hydrogen bonding, whereas piperidine’s lack of hydrogen-bond acceptors could alter binding modes .

Dihydropyrazolo[1,5-a]pyrimidines

Dihydro derivatives (e.g., compound 4n in ) feature reduced aromaticity and modified electronic properties. These compounds show lower cytotoxicity compared to fully aromatic systems but exhibit improved metabolic stability due to saturation .

Physicochemical and Pharmacokinetic Properties

Compound Class Substituent at C-7 Molecular Weight (g/mol) logP (Predicted) Key Biological Activity Reference
Phenyl Amides N-linked phenylamide ~400–450 3.5–4.2 Antiproliferative (IC₅₀: 10–50 nM)
Piperidine Derivatives Piperidine ~250–350 2.0–2.8 Kinase inhibition, moderate cytotoxicity
Morpholine Derivatives Morpholine ~300–400 1.8–2.5 Kinase inhibition (IC₅₀: 100–500 nM)
Dihydropyrazolo Derivatives Trifluoromethylphenyl ~360–420 3.0–3.7 Anticancer (IC₅₀: 1–10 µM)
  • Solubility : Piperidine derivatives generally exhibit higher aqueous solubility (logP ~2.0–2.8) compared to phenyl amides (logP ~3.5–4.2) due to the basic nitrogen .
  • Metabolic Stability : Dihydro derivatives show prolonged half-lives in hepatic microsome assays, whereas fully aromatic systems (e.g., phenyl amides) are more prone to oxidative metabolism .

Q & A

Q. How should researchers reconcile conflicting bioactivity data for structurally similar derivatives?

  • Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed via:
  • Assay standardization : Control cell lines, incubation times, and solvent/DMSO concentrations .
  • Metabolic profiling : CYP450 inhibition assays identify false positives from metabolite interference .
  • Crystallographic validation : Confirm binding modes when SAR trends deviate unexpectedly .

Tables for Key Data

Property Example Value Reference
Molecular Weight412.541 (C₂₅H₂₈N₆)
LogP (Predicted)3.2 ± 0.5 (for piperidine derivatives)
Melting Point118–120°C (methoxy-substituted analog)
Antifungal MIC (μg/mL)8.0–16.0 (Fusarium oxysporum)

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